Propan-2-yl 2,2-dimethyl-2H-1,3-benzodithiole-4-sulfonate
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Overview
Description
Propan-2-yl 2,2-dimethyl-2H-1,3-benzodithiole-4-sulfonate is an organic compound that belongs to the class of benzodithioles This compound is characterized by the presence of a benzodithiole ring, which is a sulfur-containing heterocycle, and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2,2-dimethyl-2H-1,3-benzodithiole-4-sulfonate typically involves the reaction of 2,2-dimethyl-2H-1,3-benzodithiole with isopropyl sulfonate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the sulfonate ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2,2-dimethyl-2H-1,3-benzodithiole-4-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfonate group to a thiol or sulfide.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Propan-2-yl 2,2-dimethyl-2H-1,3-benzodithiole-4-sulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which Propan-2-yl 2,2-dimethyl-2H-1,3-benzodithiole-4-sulfonate exerts its effects involves interactions with specific molecular targets. The sulfonate group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Propan-2-yl 2,2-dimethyl-2H-1,3-benzodithiole-4-sulfonate include:
- Propan-2-yl 2,2-dimethyl-2H-1,3-benzodioxole-4-sulfonate
- 2-Naphthalenemethanol derivatives
- Imidazole-containing compounds
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a benzodithiole ring and a sulfonate group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
87473-93-6 |
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Molecular Formula |
C12H16O3S3 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
propan-2-yl 2,2-dimethyl-1,3-benzodithiole-4-sulfonate |
InChI |
InChI=1S/C12H16O3S3/c1-8(2)15-18(13,14)10-7-5-6-9-11(10)17-12(3,4)16-9/h5-8H,1-4H3 |
InChI Key |
IGXBPVFCASIMLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OS(=O)(=O)C1=CC=CC2=C1SC(S2)(C)C |
Origin of Product |
United States |
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